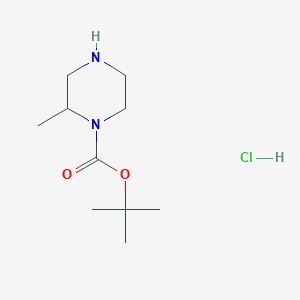
Vapendavir (diphosphate)
Übersicht
Beschreibung
Das humane Rhinovirus ist der Erreger der Erkältung, der bei Menschen mit Asthma und chronisch obstruktiver Lungenerkrankung (COPD) zu erheblichen klinischen Komplikationen führen kann . BTA798 (Diphosphat) ist ein Binder an die Kapside von Enteroviren, d. h. es bindet an die virale Kapside und hemmt die Replikation des Virus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BTA798 (Diphosphat) erfolgt in mehreren Schritten, beginnend mit der Herstellung der Kernstruktur und anschließender Funktionalisierung. Der detaillierte Syntheseweg ist proprietär und wird nicht öffentlich zugänglich gemacht.
Industrielle Produktionsmethoden
Die industrielle Produktion von BTA798 (Diphosphat) erfolgt durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und kann für Forschungszwecke in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
BTA798 (Diphosphat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen durch andere Gruppen zu ersetzen, um die Struktur-Wirkungs-Beziehung zu untersuchen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit BTA798 (Diphosphat) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Modifikation, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Wichtige gebildete Produkte
Die wichtigsten aus diesen Reaktionen resultierenden Produkte sind typischerweise Derivate von BTA798 (Diphosphat) mit modifizierten funktionellen Gruppen. Diese Derivate werden verwendet, um die Struktur-Wirkungs-Beziehung zu untersuchen und die antivirale Aktivität der Verbindung zu optimieren .
Wissenschaftliche Forschungsanwendungen
BTA798 (Diphosphat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Struktur-Wirkungs-Beziehung von antiviralen Wirkstoffen verwendet.
Biologie: Untersucht auf seine Fähigkeit, die Replikation von humanem Rhinovirus und anderen Enteroviren zu hemmen.
Wirkmechanismus
BTA798 (Diphosphat) entfaltet seine antivirale Wirkung durch Bindung an die virale Kapside des humanen Rhinovirus. Diese Bindung hemmt den Entmantelisierungsprozess des Virus, verhindert die Freisetzung von viraler RNA in die Wirtszelle und hemmt so die virale Replikation . Die molekularen Zielstrukturen von BTA798 (Diphosphat) sind die Kapsidproteine des Virus, und der beteiligte Weg ist die Hemmung der viralen Entmantelisierung .
Analyse Chemischer Reaktionen
Types of Reactions
BTA798 (diphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups to study the structure-activity relationship.
Common Reagents and Conditions
Common reagents used in the reactions involving BTA798 (diphosphate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions are typically derivatives of BTA798 (diphosphate) with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the antiviral activity of the compound .
Wissenschaftliche Forschungsanwendungen
BTA798 (diphosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antiviral agents.
Biology: Investigated for its ability to inhibit the replication of human rhinovirus and other enteroviruses.
Industry: Used in the development of antiviral drugs and as a reference compound in antiviral research.
Wirkmechanismus
BTA798 (diphosphate) exerts its antiviral effects by binding to the viral capsid of human rhinovirus. This binding inhibits the uncoating process of the virus, preventing the release of viral RNA into the host cell and thereby inhibiting viral replication . The molecular targets of BTA798 (diphosphate) are the capsid proteins of the virus, and the pathway involved is the inhibition of viral uncoating .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pleconaril: Eine weitere antivirale Verbindung, die auf die virale Kapside des humanen Rhinovirus abzielt.
Rupintrivir: Eine antivirale Verbindung, die die Protease des humanen Rhinovirus hemmt.
Enviroxime: Eine antivirale Verbindung, die die Replikation von Enteroviren hemmt, indem sie auf die virale RNA-Polymerase abzielt.
Einzigartigkeit von BTA798 (Diphosphat)
BTA798 (Diphosphat) ist einzigartig in seiner potenten antiviralen Aktivität gegen humanes Rhinovirus und seiner Fähigkeit, die Replikation mehrerer Virusstämme mit niedrigen effektiven Konzentrationswerten (EC50: 0,5-1,4 μM) zu hemmen . Darüber hinaus bietet die Diphosphatform der Verbindung eine bessere Wasserlöslichkeit und Stabilität im Vergleich zu ihrer freien Form .
Eigenschaften
IUPAC Name |
3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3.2H3O4P/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20;2*1-5(2,3)4/h4-7,14,16H,3,8-13H2,1-2H3;2*(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFDXZDQWMWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198151-75-5 | |
| Record name | Vapendavir phosphate salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198151755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VAPENDAVIR PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLB8GQZ6FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B3046040.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3046041.png)

![3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B3046043.png)

![Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-](/img/structure/B3046047.png)







![(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B3046061.png)
